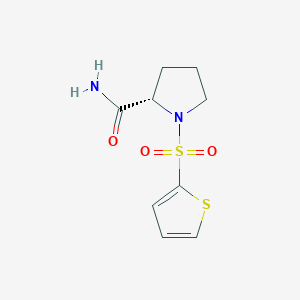

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S2/c10-9(12)7-3-1-5-11(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2,(H2,10,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXMKNKXCFITFO-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Pyrrolidine Intermediates

The foundational step in synthesizing (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves the sulfonylation of a pyrrolidine precursor. A widely cited method involves reacting (2S)-pyrrolidine-2-carboxamide with thiophene-2-sulfonyl chloride under basic conditions. The reaction typically proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with organic bases like triethylamine or pyridine to neutralize HCl byproducts.

Example Protocol

- Substrate Preparation : (2S)-Pyrrolidine-2-carboxamide (1.0 equiv) is dissolved in anhydrous THF at 0–5°C.

- Sulfonylation : Thiophene-2-sulfonyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.5 equiv).

- Reaction Monitoring : The mixture is stirred for 12–24 hours at room temperature, with TLC or HPLC used to confirm completion.

- Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.

Yields for this step typically range from 65% to 85%, depending on the purity of the starting materials and reaction conditions.

Alternative Routes via Intermediate Functionalization

Alternative pathways focus on modifying pre-sulfonylated pyrrolidine derivatives. For instance, a patent by describes a method where a fluorophenylsulfonyl-pyrrolidine intermediate undergoes alkylation or coupling reactions to introduce the carboxamide group. This approach avoids direct sulfonylation challenges, such as regioselectivity issues.

Key Steps

- Intermediate Synthesis : (2S)-1-(4-Fluorophenylsulfonyl)pyrrolidine-2-carboxylic acid is activated as a mixed anhydride using chloroformate reagents.

- Amidation : The activated intermediate reacts with ammonium hydroxide or primary amines to yield the carboxamide.

- Crystallization : The crude product is purified via antisolvent crystallization using dichloromethane and n-heptane.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Solvent choice significantly impacts reaction efficiency. Polar aprotic solvents like THF and DCM are preferred for sulfonylation due to their ability to stabilize ionic intermediates. However, the patent highlights that 2-methyltetrahydrofuran (MeTHF) improves yield by 10–15% compared to THF, likely due to its higher boiling point and better solubility of sulfonyl chlorides.

Temperature Optimization

- Sulfonylation : Conducted at 0–25°C to minimize side reactions (e.g., over-sulfonylation).

- Amidation : Requires elevated temperatures (40–60°C) to achieve complete conversion.

Purification and Crystallization Techniques

Crystallization Protocols

Crystallization is critical for obtaining high-purity (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide. The patent outlines a method using dichloromethane and n-heptane:

- Solution Preparation : The crude product is dissolved in DCM (50 mg/mL).

- Antisolvent Addition : n-Heptane is added at a 1:1.5–1:10 volumetric ratio to induce crystallization.

- Slurry Formation : The mixture is stirred for 2–4 hours, then filtered and dried under vacuum.

This method achieves >99% purity, with a recovery rate of 70–80%.

Chromatographic Purification

For intermediates prone to impurities, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) is employed. The EPO document reports using trityl-protected intermediates to simplify purification, with deprotection achieved via acidic hydrolysis.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies and their performance metrics:

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or sulfides.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a sulfonyl-containing pyrrolidine derivative with potential applications in medicinal chemistry. This compound features a thiophene ring attached to a sulfonyl group, which is further linked to a pyrrolidine ring with a carboxamide functional group. The specific stereochemistry indicated by the (2S) configuration plays a crucial role in its biological activity.

The biological activity of (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways through:

- Enzyme Inhibition : It can inhibit specific enzymes, which may lead to therapeutic effects in diseases where these enzymes are overactive.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Research Findings

Recent studies have highlighted several potential biological activities of this compound:

- Anticancer Activity : Preliminary investigations suggest that (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide may exhibit cytotoxic effects against various cancer cell lines. Its mechanism might involve the inhibition of key signaling pathways that promote cell proliferation.

- Anti-inflammatory Properties : The compound has been explored for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Selective COX-2 inhibitors are known to reduce inflammation with fewer gastrointestinal side effects compared to non-selective inhibitors .

- Glucokinase Activation : There is evidence suggesting that derivatives of this compound could act as glucokinase activators, potentially beneficial in managing diabetes and metabolic disorders by regulating glucose homeostasis .

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide on breast cancer cell lines, the compound demonstrated significant inhibition of cell growth with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory potential of this compound showed that it effectively reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The inhibition of COX-2 was confirmed through enzyme assays, supporting its therapeutic application in inflammatory diseases.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide | Structure | Anticancer, anti-inflammatory |

| (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-thiol | Structure | Potential antioxidant activity |

| (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-sulfone | Structure | Investigated for enzyme inhibition |

Q & A

Q. What computational models predict the pharmacokinetic properties of (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (~1.8), aqueous solubility (-3.2 LogS), and blood-brain barrier penetration (low).

- CYP450 Inhibition : Molecular dynamics simulations (e.g., Desmond) identify interactions with CYP3A4/2D6 isoforms.

- Metabolite Identification : In silico metabolism (GLORYx) predicts hydroxylation at the thiophene ring and pyrrolidine N-dealkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.